molecular formula C12H14N4OS B4733725 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide

3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B4733725
M. Wt: 262.33 g/mol
InChI Key: MWSCURYXQBRATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PTTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTTB is a thiadiazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to reduce pain in animal models of pain. In addition, 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it suitable for further research and development. 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various experimental settings. However, there are also limitations to the use of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments. 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. In addition, 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide may exhibit off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide as a potential anticancer agent, either alone or in combination with other chemotherapeutic drugs. In addition, further research is needed to elucidate the mechanism of action of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide and to identify potential off-target effects. Finally, studies are needed to determine the safety and efficacy of 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide in humans.

Scientific Research Applications

3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to have antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8(2)7-10(17)14-12-16-15-11(18-12)9-3-5-13-6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSCURYXQBRATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.